![molecular formula C17H16N2OS2 B2468430 Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1797649-24-1](/img/structure/B2468430.png)
Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: Piperidine-substituted benzothiazole intermediate and thiophene-2-carboxylic acid.
- Conditions: Coupling reaction using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Reaction: Formation of the final compound through amide bond formation.
Industrial Production Methods
Industrial production of Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
Target of Action
Similar compounds have been shown to have significant activity against various cancer cell lines .
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes that result in its observed effects .
Biochemical Pathways
Similar compounds have been shown to have effects on various biochemical pathways, leading to their observed biological activities .
Pharmacokinetics
Similar compounds have been designed and synthesized, and their in vitro activities have been evaluated .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The resulting intermediate is then subjected to further reactions to introduce the piperidine and thiophene moieties.
-
Step 1: Formation of Benzothiazole Core
- Reactants: 2-aminobenzenethiol and an aldehyde or ketone.
- Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
- Reaction: Condensation reaction to form the benzothiazole ring.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
類似化合物との比較
Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can be compared with other benzothiazole derivatives to highlight its uniqueness:
Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone: Similar structure but with a different substitution pattern on the benzothiazole ring.
Benzo[d]thiazol-2-yl(4-(phenyl)piperidin-1-yl)methanone: Similar structure but with a phenyl group instead of a thiophene group.
Benzo[d]thiazol-6-yl(4-(methyl)piperidin-1-yl)methanone: Similar structure but with a methyl group instead of a thiophene group.
The unique combination of the benzothiazole, piperidine, and thiophene moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
1,3-benzothiazol-6-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(13-3-4-14-16(10-13)22-11-18-14)19-7-5-12(6-8-19)15-2-1-9-21-15/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSWHLMUHYOMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2468347.png)
![N-(4-butylphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2468348.png)
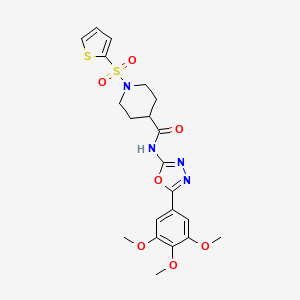
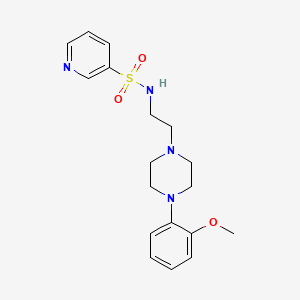
![Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate](/img/structure/B2468353.png)
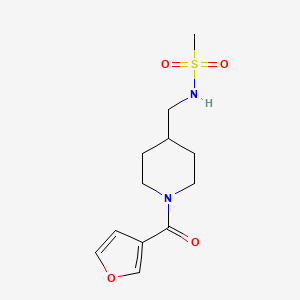
![Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2468358.png)
![[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2468361.png)
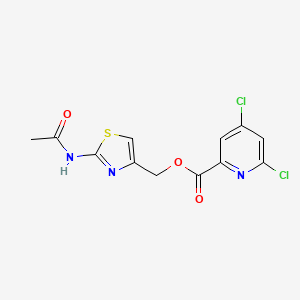
![2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine](/img/structure/B2468364.png)
![N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/new.no-structure.jpg)
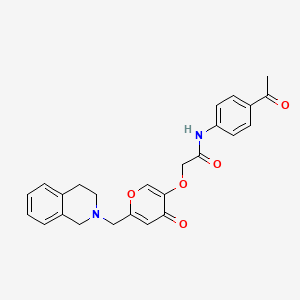
![5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2468368.png)
![2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide](/img/structure/B2468370.png)
